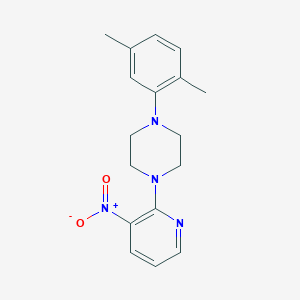
5-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide is an intricate organic compound exhibiting a complex chemical structure. This compound is known for its potential applications in various scientific domains, ranging from medicinal chemistry to materials science. Its unique chemical makeup allows it to participate in diverse chemical reactions, making it a subject of significant interest in research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide typically involves multi-step synthetic routes. Starting from a quinoline derivative, the process includes sulfonation, cyclization, and subsequent isoxazole formation. Specific reaction conditions such as temperature, pH, and solvent choice are critical for the successful synthesis.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthetic routes. This requires optimizing reaction conditions to enhance yield and purity while maintaining cost-effectiveness and environmental sustainability. Common strategies include continuous flow reactors and the use of catalytic processes to streamline production.
化学反応の分析
Types of Reactions it Undergoes
This compound can undergo various types of chemical reactions, including:
Oxidation: : Using agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Employing reagents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can be facilitated by appropriate catalysts.
Common Reagents and Conditions
Oxidation: : Requires oxidizing agents and often acidic or neutral conditions.
Reduction: : Involves strong reducing agents, typically under anhydrous conditions.
Substitution: : Catalysts such as palladium or copper can be used under mild to moderate conditions.
Major Products Formed from These Reactions
Oxidation: : Yields hydroxylated or carboxylated derivatives.
Reduction: : Produces reduced amine or alcohol forms.
Substitution: : Results in substituted derivatives with varied functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows it to be a building block in the design of novel compounds with desired properties.
Biology
Biologically, the compound shows potential as a pharmacophore, an essential component in drug design. It can interact with various biological targets, leading to the development of new therapeutics.
Medicine
In medicinal chemistry, its unique structure makes it a candidate for drug discovery programs. It may exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry
Industrially, it can be used in the development of advanced materials, such as polymers or nanomaterials, due to its chemical stability and functional group versatility.
作用機序
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact pathways depend on the specific application and target of interest.
類似化合物との比較
Compared to similar compounds, 5-Phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide stands out due to its unique sulfonyl and isoxazole moieties. These structural features confer distinct reactivity and biological activity.
List of Similar Compounds
5-Phenyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
5-Phenyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
5-Phenyl-N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
Each of these compounds shares a similar core structure but differs in the alkyl sulfonyl group, which can influence their reactivity and applications.
So, does this hit the mark for what you need? Let's refine if needed!
特性
IUPAC Name |
5-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-2-13-30(27,28)25-12-6-9-17-14-18(10-11-20(17)25)23-22(26)19-15-21(29-24-19)16-7-4-3-5-8-16/h3-5,7-8,10-11,14-15H,2,6,9,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKXEMFDSUBVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2821167.png)




![Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2821175.png)

![(2E)-3-[(3-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2821178.png)
![dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2821179.png)
![N-(2-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821181.png)

![2-[4-(ethanesulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2821185.png)
